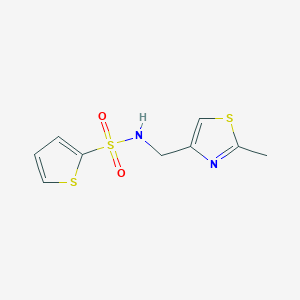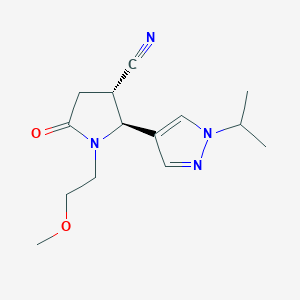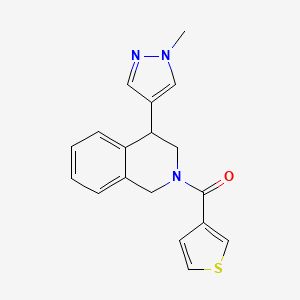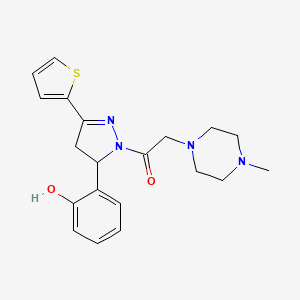![molecular formula C22H14Cl2O2S B2492823 (4-Clorofenil)(3-{[(2-clorofenil)sulfanyl]metil}-1-benzofuran-2-il)metanona CAS No. 338424-02-5](/img/structure/B2492823.png)
(4-Clorofenil)(3-{[(2-clorofenil)sulfanyl]metil}-1-benzofuran-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H14Cl2O2S and its molecular weight is 413.31. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Óptica no lineal
Un compuesto similar al , 3-(4-clorofenil)-1-(piridin-3-il)prop-2-en-1-ona, ha sido estudiado por sus significativas propiedades electro-ópticas . Este compuesto ha mostrado potencial en la óptica no lineal, confirmado por estudios de generación de segunda y tercera armónica . La polarizabilidad estática y dinámica de este compuesto se encontró que era muchas veces mayor que la de la urea .
Fabricación de dispositivos optoelectrónicos
El mismo compuesto, 3-(4-clorofenil)-1-(piridin-3-il)prop-2-en-1-ona, podría aplicarse en la fabricación de dispositivos optoelectrónicos . Sus propiedades superiores lo convierten en un material prometedor para tales aplicaciones .
Propiedades de fluorescencia
Otro compuesto, 1,3,5-trisustituido-1H-pirazoles, se desarrolló a través de ciclocondensación a partir de aldehídos/cetonas α, β-insaturados con fenilhidrazina sustituida . Este compuesto muestra diferentes colores en diferentes disolventes cuando el grupo atractor de electrones se une a la acetofenona . Tiene una excelente selectividad para la detección de Ag+ .
Materiales fotoluminiscentes y fotorrefractivos
Los compuestos de 1,3,5-triarilpirazolina tienen una excelente fluorescencia y mejores características de transporte de huecos, estabilidad térmica y resistencia al lavado . Se pueden utilizar como materiales fotoluminiscentes y fotorrefractivos .
Aplicaciones médicas
Los derivados de pirazolina se han utilizado en algunos antidepresivos , moléculas de fármacos antihipertensivos , y antiarrítmicos . También tienen buenas actividades en antibacterianos , anticancerígenos , anticonvulsivos , antidepresivos , y antiinflamatorios .
Industria textil
Los compuestos de triarilpirazolina se han utilizado como agentes blanqueadores fluorescentes en la industria textil .
Propiedades
IUPAC Name |
(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)26-22)13-27-20-8-4-2-6-18(20)24/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTYYDYLBGMSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)

![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2492756.png)
![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)



![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)
